N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a complex organic compound that features both indole and purine moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the purine ring is a fundamental component of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole and purine intermediates separately, followed by their coupling.
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Indole Intermediate Synthesis
Starting Material: 5-chloroindole
Reaction: Alkylation with 2-bromoethylamine under basic conditions to yield 2-(5-chloro-1H-indol-3-yl)ethylamine.
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Purine Intermediate Synthesis
Starting Material: 6-chloropurine
Reaction: Nucleophilic substitution with beta-alanine under basic conditions to yield N3-9H-purin-6-yl-beta-alaninamide.
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Coupling Reaction
Reaction: The indole and purine intermediates are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically forming indole-2,3-diones.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the purine moiety can mimic nucleotides and interfere with nucleic acid metabolism. This dual functionality allows the compound to modulate multiple biological pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide: Lacks the chlorine atom on the indole ring.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide: Contains a bromine atom instead of chlorine on the indole ring.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-glycinamide: Uses glycine instead of beta-alanine.
Uniqueness
The presence of the chlorine atom on the indole ring in N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H18ClN7O |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C18H18ClN7O/c19-12-1-2-14-13(7-12)11(8-22-14)3-5-20-15(27)4-6-21-17-16-18(24-9-23-16)26-10-25-17/h1-2,7-10,22H,3-6H2,(H,20,27)(H2,21,23,24,25,26) |
InChI Key |
YUKUDQVCQWSURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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